N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Description
N⁴-(3,4-Dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic isoquinoline derivative featuring a carboxamide group at the N⁴ position. Key structural attributes include:
- 3,4-Dimethoxyphenethyl chain: Enhances lipophilicity and may modulate pharmacokinetics.
- 1-Oxo group: Contributes to hydrogen-bonding interactions, affecting solubility and target engagement.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive isoquinoline carboxamides reported in medicinal chemistry literature .
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-15(2)25-14-19(17-7-5-6-8-18(17)23(25)27)22(26)24-12-11-16-9-10-20(28-3)21(13-16)29-4/h5-10,13-15H,11-12H2,1-4H3,(H,24,26) |
InChI Key |
WHMGHDWGHOVICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxyphenethylamine with an appropriate isoquinoline derivative under controlled conditions. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The goal is to develop a scalable and cost-effective process that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N~4~-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(3,4-dimethoxyphenethyl)-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Structural Analogues from Medicinal Chemistry Studies
highlights quinoline and isoquinoline carboxamides with variations in substituents and functional groups:
Key Observations :
- Functional Group Effects : The 4-thioxo group in compound 47 may increase metabolic stability compared to the 1-oxo group in the target compound.
- Electron Modulation : Chlorine in compound 52 improves binding affinity in some targets, suggesting that the absence of such groups in the target compound might limit its potency against similar targets .
Tetrahydroisoquinoline Derivatives from Specialty Chemical Catalogs
lists structurally related tetrahydroisoquinolines with distinct functionalization:
Key Observations :
- Ionizable vs.
- Stereochemistry : Chiral centers in BP 1556/1557 highlight the importance of stereochemistry in drug-receptor interactions, which is unexplored in the target compound’s current description.
- Aromatic vs. Aliphatic Substituents : The dimethoxyphenethyl group in the target compound may offer π-π stacking interactions absent in aliphatic substituents like propyl or pentyl chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
